molecular formula C15H13N3O4 B13466849 2-(2,6-Dioxopiperidin-3-yl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione

2-(2,6-Dioxopiperidin-3-yl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione

Cat. No.: B13466849
M. Wt: 299.28 g/mol
InChI Key: DFRCTMCXNOBCLU-UHFFFAOYSA-N
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Description

2-(2,6-Dioxopiperidin-3-yl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a piperidine ring fused to an isoindole moiety, making it a valuable scaffold for drug development and other scientific applications.

Properties

Molecular Formula

C15H13N3O4

Molecular Weight

299.28 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-6,7-dihydro-5H-pyrrolo[3,4-f]isoindole-1,3-dione

InChI

InChI=1S/C15H13N3O4/c19-12-2-1-11(13(20)17-12)18-14(21)9-3-7-5-16-6-8(7)4-10(9)15(18)22/h3-4,11,16H,1-2,5-6H2,(H,17,19,20)

InChI Key

DFRCTMCXNOBCLU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C4CNCC4=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as strong acids or bases, may be employed to facilitate these transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be utilized to streamline the production process. Additionally, purification methods like recrystallization and chromatography are often employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dioxopiperidin-3-yl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(2,6-Dioxopiperidin-3-yl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as a modulator of cereblon (CRBN) protein, influencing the degradation of GSPT1 protein. This modulation can lead to the regulation of cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dioxopiperidin-3-yl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione stands out due to its unique combination of a piperidine ring and an isoindole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

2-(2,6-Dioxopiperidin-3-yl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its pharmacological properties, focusing on its anticancer and anti-inflammatory activities.

  • Molecular Formula : C15H14ClN3O4
  • Molecular Weight : 335.75 g/mol
  • CAS Number : 2616553-35-4
  • Structural Features : The compound features a unique bicyclic structure that contributes to its biological activity.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. A study conducted by the National Cancer Institute (NCI) evaluated its effects on various cancer cell lines. The results showed:

  • Mean GI50/TGI values : 15.72 μM / 50.68 μM, indicating effective growth inhibition against tested human tumor cells .
  • Cell Growth Inhibition Rate : An average cell growth inhibition rate of 12.53% was observed when tested at a concentration of 105M10^{-5}M across a panel of approximately sixty cancer cell lines .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. A patent outlines its ability to reduce levels of Tumor Necrosis Factor-alpha (TNFα), a cytokine involved in systemic inflammation:

  • Mechanism of Action : The compound reduces TNFα levels in mammals, which is crucial for managing inflammatory responses .
  • In Vitro Studies : Various derivatives were synthesized and tested for their anti-inflammatory properties using protein denaturation techniques. Compounds exhibited significant inhibition percentages at different concentrations .

Case Studies and Research Findings

StudyFindings
NCI EvaluationHigh level of antimitotic activity against human tumor cells with GI50 values indicating effective inhibition .
Anti-inflammatory PatentDemonstrated reduction in TNFα levels, suggesting potential therapeutic applications in inflammatory diseases .
In Vitro AnalysesSeveral derivatives showed excellent anti-inflammatory activity with inhibition rates up to 89% at higher concentrations .

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